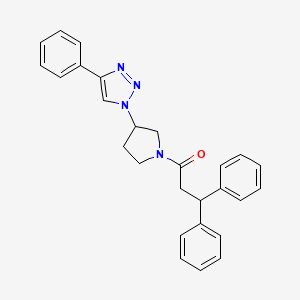
1-(3-(4-苯基-1H-1,2,3-三唑-1-基)吡咯烷-1-基)-3,3-二苯基丙-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring multiple aromatic rings and a triazole moiety
科学研究应用
3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The aromatic rings and triazole moiety make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound can be used as a probe to study biological pathways involving triazole-containing molecules.
作用机制
Target of Action
The compound “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” contains a 1,2,3-triazole ring. Compounds containing the 1,2,3-triazole ring have been found to bind with high affinity to multiple receptors , which could make them useful in developing new therapeutic agents.
Mode of Action
In general, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of enzyme . This could potentially be a mode of action for “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one”, but specific interactions would depend on the exact structure and targets of the compound.
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Compounds containing 1,2,3-triazole rings have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The ADME properties of “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” are unknown without specific studies. 1,2,3-triazole rings are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
The molecular and cellular effects of “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” are unknown without specific studies. Compounds containing 1,2,3-triazole rings have shown a broad range of biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one” is unknown without specific studies. The stability of 1,2,3-triazole compounds against metabolic degradation, their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .
生化分析
Biochemical Properties
These interactions can influence biochemical reactions in various ways, depending on the specific nature of the interaction and the biomolecules involved .
Cellular Effects
Other triazole derivatives have been shown to exhibit antimicrobial and antioxidant activity . They can influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other triazole derivatives have been shown to exhibit stability and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other triazole derivatives have been shown to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other triazole derivatives have been shown to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Other triazole derivatives have been shown to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Other triazole derivatives have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the use of a click chemistry reaction to form the triazole ring, followed by subsequent functionalization steps to introduce the pyrrolidine and diphenyl groups.
Click Chemistry Reaction: The triazole ring is formed via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves reacting an azide with a terminal alkyne in the presence of a copper catalyst.
Functionalization: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an intermediate compound containing a leaving group.
Final Assembly: The diphenyl groups are introduced through Friedel-Crafts acylation or alkylation reactions, where benzene or substituted benzene reacts with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles such as amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
相似化合物的比较
Similar Compounds
3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3,3-Diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The presence of both the triazole and pyrrolidine rings in 3,3-diphenyl-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one makes it unique compared to other compounds with only one of these features. This dual functionality can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
3,3-diphenyl-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(18-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)30-17-16-24(19-30)31-20-26(28-29-31)23-14-8-3-9-15-23/h1-15,20,24-25H,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAQWNXNDYFKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)
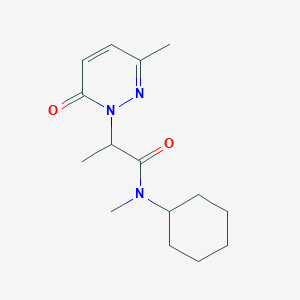
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)
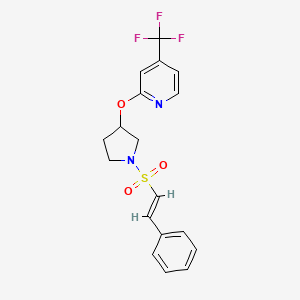
![N-[(4-methoxythian-4-yl)methyl]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2511261.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)
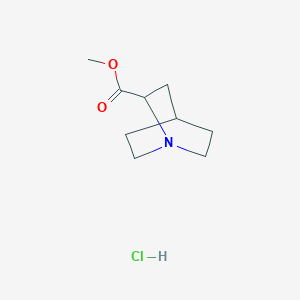
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide](/img/structure/B2511264.png)
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
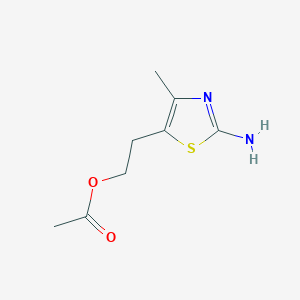
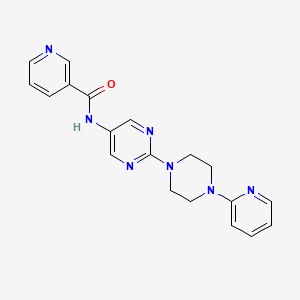
![1-(4-methylbenzenesulfonyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2511273.png)
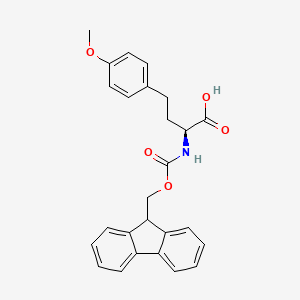
![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
